Cas no 3466-83-9 (2-phenylazepane hydrochloride)

2-Phenylazepane hydrochloride is a chiral bicyclic amine derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. Its rigid azepane scaffold, substituted with a phenyl group, offers structural versatility for designing bioactive compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable as a building block for developing central nervous system (CNS) active agents or as a precursor for chiral ligands in asymmetric catalysis. Its well-defined stereochemistry and purity make it suitable for rigorous research applications. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure consistent quality for synthetic workflows.
2-phenylazepane hydrochloride structure
2-phenylazepane hydrochloride structure
Product Name:2-phenylazepane hydrochloride
CAS No:3466-83-9
MF:C12H18ClN
MW:211.731022357941
CID:295835
PubChem ID:45791530
Update Time:2025-11-02

2-phenylazepane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine,hexahydro-2-phenyl-, hydrochloride (1:1)
    • 1H-Azepine,hexahydro-2-phenyl-, hydrochloride (9CI)
    • Hexamethylenimine, 2-phenyl-,hydrochloride (7CI)
    • 2-phenylazepane hydrochloride
    • AKOS008127083
    • 2-Phenylazepane hydrochloride, AldrichCPR
    • CS-0216495
    • 2-phenylazepane;hydrochloride
    • 2-PHENYLAZEPANE (HCL)
    • 2-phenylazepanehydrochloride
    • 3466-83-9
    • EN300-45104
    • G22476
    • Inchi: InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H
    • InChI Key: PYVRWTLUFFWPQN-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2CCCCCN2.Cl

Computed Properties

  • Exact Mass: 211.113
  • Monoisotopic Mass: 211.113
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

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Additional information on 2-phenylazepane hydrochloride

Comprehensive Overview of 2-Phenylazepane Hydrochloride (CAS No. 3466-83-9): Properties, Applications, and Research Insights

2-Phenylazepane hydrochloride (CAS No. 3466-83-9) is a chemically significant compound belonging to the class of azepane derivatives. Its molecular structure features a seven-membered azepane ring substituted with a phenyl group at the 2-position, forming a hydrochloride salt for enhanced stability. This compound has garnered attention in pharmaceutical and organic chemistry research due to its potential as a versatile building block for drug discovery and material science applications.

The pharmacological relevance of 2-phenylazepane hydrochloride stems from its structural similarity to bioactive molecules targeting the central nervous system (CNS). Researchers have explored its role as a precursor in synthesizing dopamine receptor modulators and serotonin reuptake inhibitors, aligning with current trends in neurodegenerative disease and mental health research. Its chiral center also makes it valuable for studying stereoselective reactions, a hot topic in asymmetric synthesis.

From a synthetic chemistry perspective, CAS 3466-83-9 serves as a model compound for investigating ring expansion reactions and N-functionalization strategies. Recent publications highlight its utility in developing catalysts for C-C bond formation, addressing the growing demand for sustainable synthetic methods. The hydrochloride salt form improves solubility, facilitating its use in aqueous-phase reactions—a key consideration for green chemistry initiatives.

Analytical characterization of 2-phenylazepane HCl typically involves HPLC purity testing, mass spectrometry, and X-ray crystallography. These techniques confirm its structural integrity and purity, critical for reproducibility in research. The compound's physicochemical properties—including melting point (210-215°C dec.) and water solubility—make it suitable for various experimental conditions, from medicinal chemistry screening to material science applications.

Emerging applications of 3466-83-9 include its potential in supramolecular chemistry as a hydrogen bond donor/acceptor. This aligns with nanotechnology trends, where researchers seek novel organic components for molecular self-assembly systems. Its balanced lipophilicity (LogP ~2.1) also makes it valuable for drug delivery vehicle development, particularly in crossing biological membranes.

Quality control protocols for 2-phenylazepane hydrochloride emphasize residual solvent analysis and heavy metal screening, reflecting industry standards for research chemicals. Storage recommendations (2-8°C, desiccated) ensure long-term stability, while handling guidelines address its hygroscopic nature—common considerations for nitrogen-containing heterocycles.

Recent patent literature reveals growing interest in phenyl-substituted azepanes as privileged structures for fragment-based drug design. This positions CAS 3466-83-9 as a valuable reference compound for structure-activity relationship (SAR) studies, particularly in GPCR-targeted therapeutics—a dominant area in current drug development pipelines.

The environmental fate of 2-phenylazepane HCl has been evaluated through biodegradation studies, showing moderate persistence under standard OECD test conditions. This data supports responsible disposal practices and informs green chemistry metrics calculations—an increasingly important consideration for research institutions adopting sustainable practices.

From a commercial perspective, 3466-83-9 is available in research quantities with typical purity grades (≥95% to ≥98%), catering to diverse experimental needs. Pricing trends reflect its status as a specialty intermediate, with bulk quantities used in method development and scale-up studies. Suppliers often provide custom synthesis options for isotopic-labeled or derivatized versions, enabling advanced research applications.

Ongoing academic investigations explore the conformational dynamics of 2-phenylazepane hydrochloride using computational chemistry methods. Such studies contribute to the broader understanding of ring flexibility in medicinal chemistry—a parameter gaining recognition in rational drug design strategies targeting protein allosteric sites.

Safety assessments indicate that 2-phenylazepane HCl requires standard laboratory precautions (gloves, eye protection) without presenting unusual hazards. This safety profile facilitates its adoption in high-throughput screening environments, where compound handling efficiency is paramount. Material Safety Data Sheets (MSDS) provide detailed guidance on spill response and first aid measures.

In summary, 2-phenylazepane hydrochloride (CAS No. 3466-83-9) represents a multifaceted research chemical with applications spanning drug discovery, synthetic methodology development, and materials science. Its balanced properties and structural features continue to inspire innovative applications across chemical disciplines, making it a compound of enduring interest in both academic and industrial research settings.

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